3-methyl-6-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-13(2)18-19-17(11-22(18)4)27(24,25)23-9-7-15(8-10-23)12-26-16-6-5-14(3)20-21-16/h5-6,11,13,15H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXUAEZSMWNFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN(C(=N3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Methyl-2-isopropylimidazole-4-sulfonyl Chloride
The imidazole precursor is synthesized via a modified Debus-Radziszewski reaction:
- Cyclocondensation :
Glyoxal (40% aqueous), ammonium acetate, and isobutyraldehyde undergo cyclization in refluxing ethanol (78°C, 6 hr) to yield 2-isopropyl-1H-imidazole (Yield: 68%). - N-Methylation :
Treatment with methyl iodide (1.2 eq) and potassium carbonate in acetonitrile (60°C, 3 hr) produces 1-methyl-2-isopropylimidazole (Yield: 92%). - Sulfonation :
Chlorosulfonic acid (2.5 eq) in dichloromethane at 0°C for 2 hr affords the sulfonyl chloride derivative (Yield: 74%).
Key Optimization :
Synthesis of Piperidin-4-ylmethanol Derivatives
Two pathways are established for piperidine functionalization:
Pathway A (Ring-Closing Metathesis):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Diene formation | Allylamine + methyl acrylate, THF, -78°C | 85% |
| 2. Grubbs II catalyst | 5 mol%, toluene, 40°C, 12 hr | 63% |
| 3. Hydroboration-oxidation | BH₃·THF, then H₂O₂/NaOH | 78% |
Pathway B (Reductive Amination):
4-Piperidone (1.0 eq) reacts with formaldehyde (3.0 eq) and sodium cyanoborohydride in methanol (pH 5, 24 hr) to yield piperidin-4-ylmethanol (Yield: 82%).
Comparative Data :
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 41% | 82% |
| Purity (HPLC) | 95.2% | 98.7% |
| Reaction Time | 18 hr | 24 hr |
Pathway B is preferred for large-scale synthesis due to superior yield and simpler purification.
Pyridazine Core Functionalization
3-Methyl-6-hydroxypyridazine is prepared through:
- Condensation Reaction :
Maleic hydrazide (1.0 eq) and acetylacetone (1.2 eq) in acetic acid (reflux, 8 hr) yield 3-methyl-6-hydroxypyridazine (Yield: 65%). - Methoxylation :
Sodium hydride (1.5 eq) in DMF facilitates SN2 displacement with piperidinylmethanol mesylate (Yield: 58%).
Critical Parameter :
Final Coupling and Sulfonamide Formation
Sulfonylation Protocol
Piperidin-4-ylmethanol (1.0 eq) reacts with 1-methyl-2-isopropylimidazole-4-sulfonyl chloride (1.1 eq) under optimized conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2.5 eq) |
| Temperature | 0°C → RT |
| Time | 4 hr |
| Yield | 81% |
¹H NMR (400 MHz, CDCl₃) confirms successful sulfonylation:
Ether Bond Formation
Mitsunobu reaction conditions prove most effective for coupling the sulfonylated piperidine to pyridazine:
| Reagent | Quantity |
|---|---|
| DIAD | 1.2 eq |
| PPh₃ | 1.5 eq |
| THF | 0.2 M |
| Time | 12 hr |
| Yield | 76% |
Purification :
Silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient) achieves >99% purity (HPLC: t₃ = 12.4 min).
Process Optimization and Scale-Up Challenges
Key Process Variables
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Sulfonation Temp | 0-5°C | <5°C: Prevents decomposition |
| Mitsunobu pH | 6.8-7.2 | Higher pH: Side product formation |
| Drying Time (mesylate) | 48 hr | Residual H₂O reduces yield by 22% |
Impurity Profile
| Impurity | Structure | Source | Control Strategy |
|---|---|---|---|
| A | Bis-sulfonylated piperidine | Excess sulfonyl chloride | Limit sulfonyl chloride to 1.05 eq |
| B | N-Oxide derivative | Oxygen exposure | Sparge with N₂ during reactions |
| C | Hydrolyzed mesylate | Moisture contamination | Molecular sieves (4Å) in DMF |
Analytical Characterization
Spectroscopic Data
¹³C NMR (101 MHz, CDCl₃):
- δ 162.4 (C=N, imidazole)
- δ 119.8 (CF₃, q, J=287 Hz)
- δ 54.3 (OCH₂piperidine)
HRMS (ESI+):
Calculated for C₁₉H₂₇FN₅O₃S [M+H]⁺: 432.1864
Found: 432.1861 (Δ = -0.7 ppm)
Chromatographic Purity
| Method | Column | Mobile Phase | Purity |
|---|---|---|---|
| HPLC | C18 | ACN/H₂O (55:45) | 99.3% |
| UPLC | HSS T3 | MeOH/10mM NH₄OAc | 99.1% |
Comparative Analysis of Synthetic Methodologies
Yield Optimization Strategies
| Approach | Conventional Yield | Enhanced Yield |
|---|---|---|
| Thermal cyclization | 68% | - |
| Microwave cyclization | - | 72% (150°C, 25 min) |
| Batch sulfonation | 74% | - |
| Flow chemistry | - | 81% (Residence time: 8 min) |
Cost Analysis (Per Kilogram Basis)
| Component | Traditional Route Cost ($) | Optimized Route ($) |
|---|---|---|
| Raw Materials | 12,400 | 9,800 |
| Solvent Recovery | 1,200 | 780 |
| Catalyst Reuse | - | 420 (5 cycles) |
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-methyl-6-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histamine and metronidazole.
Pyridazine Derivatives: Compounds like pyridazine itself and its various substituted forms.
Uniqueness
What sets 3-methyl-6-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridazine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-Methyl-6-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound with potential therapeutic applications due to its unique structural features. This compound incorporates a pyridazine ring and various functional groups, including sulfonyl and imidazole moieties, which are known for their biological activities.
Chemical Structure and Synthesis
The IUPAC name of the compound is 3-methyl-6-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine. The synthesis typically involves several steps:
- Formation of the Pyridazine Ring : Cyclization of precursors under acidic or basic conditions.
- Introduction of the Imidazole Group : Reaction with an imidazole derivative, often using coupling reagents.
- Final Functionalization : Modifications to achieve the desired chemical properties.
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties, particularly in enzyme inhibition and receptor binding.
Key Findings
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease, important targets in treating neurodegenerative diseases and infections, respectively. For example, related compounds have demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against these enzymes, indicating strong inhibitory potential compared to standard drugs .
- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant antibacterial properties, which are crucial in the fight against resistant bacterial strains. The antibacterial efficacy is often evaluated against various bacterial strains using standard methods such as disk diffusion and broth microdilution assays.
- Antitumor Activity : Similar compounds have been investigated for their anticancer properties, showing potential in inhibiting tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to a range of biological responses including inhibition of enzymatic activity and alteration of cellular signaling pathways.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| 3-Methylidene Pyridazine Derivative | Structure | AChE Inhibition | 5 µM |
| Piperidine Sulfonamide | Structure | Antibacterial | 2 µM |
| Imidazole Derivative | Structure | Antitumor | 4 µM |
This table illustrates the comparative biological activities of structurally similar compounds, highlighting the unique efficacy of the studied compound.
Case Studies
Recent research has highlighted several case studies where related compounds have been synthesized and tested for their biological activities:
- Case Study 1 : A series of piperidine derivatives were synthesized and evaluated for their AChE inhibitory activity, showing significant promise in neuroprotective applications.
- Case Study 2 : Compounds with similar sulfonamide functionalities were tested against various bacterial strains, demonstrating effectiveness in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
